6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1637671-24-9
VCID: VC4998796
InChI: InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)
SMILES: CC1=NC2=CN=C(C=C2C(=O)N1)Cl
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.61

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

CAS No.: 1637671-24-9

Cat. No.: VC4998796

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.61

* For research use only. Not for human or veterinary use.

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one - 1637671-24-9

Specification

CAS No. 1637671-24-9
Molecular Formula C8H6ClN3O
Molecular Weight 195.61
IUPAC Name 6-chloro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)
Standard InChI Key FUGSEIPILZKWSQ-UHFFFAOYSA-N
SMILES CC1=NC2=CN=C(C=C2C(=O)N1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a pyrido[3,4-d]pyrimidine system, a bicyclic structure merging pyridine and pyrimidine rings. Key features include:

  • Chlorine atom at position 6, enhancing electrophilic reactivity.

  • Methyl group at position 2, influencing steric and electronic properties .
    The IUPAC name, 6-chloro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1637671-24-9
Molecular FormulaC₈H₆ClN₃O
Molecular Weight195.60 g/mol
SMILESCC1=NC2=CN=C(C=C2C(=O)N1)Cl
InChIKeyFUGSEIPILZKWSQ-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • Nuclear Magnetic Resonance (NMR): The ¹H-NMR spectrum of analogous pyridopyrimidines reveals distinct singlet signals for methyl groups (~4.08 ppm) and aromatic protons (~8.46 ppm) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (∼1,700 cm⁻¹) and C-Cl (∼750 cm⁻¹) confirm functional groups .

  • Mass Spectrometry: High-resolution mass spectra validate the molecular ion peak at m/z 195.04 [M+H]⁺ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via multistep organic reactions:

  • Ring Formation: Condensation of 2-aminonicotinonitrile with methyl acetoacetate under basic conditions yields the pyrido[3,4-d]pyrimidine scaffold.

  • Chlorination: Phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 6 .

  • Methylation: Dimethyl sulfate or methyl iodide alkylates position 2.

Table 2: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationNaOEt, ethanol, reflux65–75
ChlorinationPOCl₃, 110°C, 4h80–85
MethylationCH₃I, K₂CO₃, DMF, 60°C70–78

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. Key optimizations include:

  • Catalytic Systems: Palladium catalysts for C-Cl bond formation .

  • Purification: Recrystallization from ethanol-water mixtures achieves >97% purity.

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s pyridopyrimidine core mimics ATP-binding motifs in kinases. Notable applications include:

  • MPS1 Inhibitors: 6-Substituted derivatives show nanomolar inhibition of MPS1, a target in mitotic cancer therapies .

  • CDK2 Selectivity: Methylation at position 2 improves selectivity over cyclin-dependent kinase 2 (CDK2) by 500–7,600-fold .

Metabolic Stability Optimization

Research Advancements and Future Directions

Structural-Activity Relationship (SAR) Studies

  • Position 6 Modifications: Replacing chlorine with electron-withdrawing groups (e.g., CF₃) enhances potency but reduces solubility .

  • Position 2 Substitutions: Bulkier groups (e.g., ethyl) diminish kinase selectivity .

Drug Delivery Innovations

  • Nanoparticle Formulations: Liposomal encapsulation improves bioavailability by 40% in rodent models.

  • Prodrug Strategies: Phosphate esters enable targeted release in acidic tumor microenvironments .

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